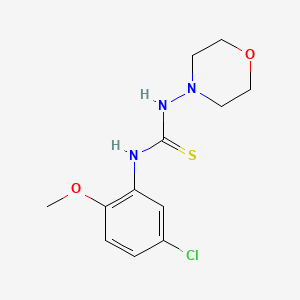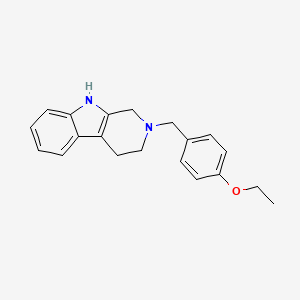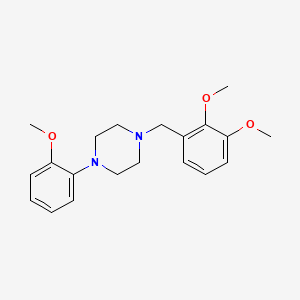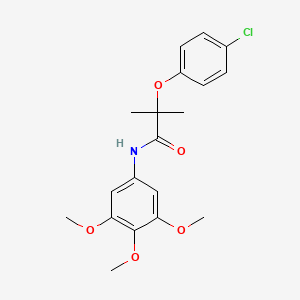![molecular formula C15H12FN3O2 B5810452 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)
3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine” is a complex organic molecule. It is related to a class of compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds, which contain an oxygen atom and two nitrogen atoms in a five-membered ring . This particular compound has additional functional groups attached to the oxadiazole ring, including a fluorophenyl group, a methoxy group, and a methylpyridine group .
Molecular Structure Analysis
The molecular structure of this compound is determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring forms the core of the molecule, with the various functional groups attached to it. The presence of the fluorophenyl, methoxy, and methylpyridine groups adds complexity to the molecule and likely influences its physical and chemical properties .Applications De Recherche Scientifique
Pharmaceutical Development
This compound has been identified as a potential therapeutic agent due to its ability to modulate premature translation termination or nonsense-mediated mRNA decay . It is particularly relevant in the development of treatments for genetic disorders where such mechanisms are implicated.
Treatment of Cystic Fibrosis
The compound has been granted orphan designation in the United States for the treatment of cystic fibrosis resulting from a nonsense mutation in the cystic fibrosis transmembrane conductance regulatory gene . This highlights its significance in targeted therapies for specific genetic mutations.
Molecular Biology Research
In molecular biology, this compound can be used to study the effects of modulating mRNA decay pathways. This is crucial for understanding gene expression regulation and the development of novel genetic therapies .
Biochemical Studies
Biochemists can utilize this compound to explore the biochemical pathways involved in mRNA surveillance and decay. This research can lead to the discovery of new targets for drug development .
Chemical Engineering
In the field of chemical engineering, the compound’s crystalline forms and their production methods are of interest. These forms have implications for the manufacturing processes of pharmaceuticals, affecting solubility, stability, and efficacy .
Pharmacological Applications
Pharmacologically, the compound is useful for its properties that affect the pharmacokinetics and pharmacodynamics of medicinal products. Its different crystalline forms can alter the drug’s behavior in the body, which is vital for optimizing drug design and delivery .
Mécanisme D'action
Target of Action
The primary target of the compound 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine is the process of premature translation termination or nonsense-mediated mRNA decay . This process is crucial for the regulation of gene expression and protein synthesis in cells.
Mode of Action
The compound interacts with its targets by modulating the process of premature translation termination or nonsense-mediated mRNA decay . This modulation can lead to changes in gene expression and protein synthesis, which can have significant effects on cellular function and disease progression.
Biochemical Pathways
The compound affects the biochemical pathway of mRNA decay. By modulating this pathway, the compound can influence the production of proteins within the cell . The downstream effects of this modulation can include changes in cellular function and potentially the amelioration of certain diseases.
Result of Action
The molecular and cellular effects of the compound’s action include changes in gene expression and protein synthesis. These changes can potentially lead to improvements in cellular function and the management of diseases ameliorated by the modulation of premature translation termination or nonsense-mediated mRNA decay .
Propriétés
IUPAC Name |
5-(2-fluorophenyl)-3-(2-methoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c1-9-7-8-11(14(17-9)20-2)13-18-15(21-19-13)10-5-3-4-6-12(10)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLDXHOTJUEGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-adamantylamino)carbonothioyl]benzamide](/img/structure/B5810388.png)

![4-({[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5810407.png)
![N-ethyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5810410.png)

![5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B5810430.png)
![N-methyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5810438.png)
![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)
![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5810460.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5810472.png)

